molecular formula C21H36O8S4 B13406571 Pentaerythritol tetrakis(3-mercaptobutyrate) CAS No. 31775-89-0

Pentaerythritol tetrakis(3-mercaptobutyrate)

Cat. No.: B13406571
CAS No.: 31775-89-0
M. Wt: 544.8 g/mol
InChI Key: VTLHIRNKQSFSJS-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis(3-mercaptobutyrate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptobutyric acid. It is a colorless liquid at room temperature and is known for its thiol functionality, making it a valuable monomer in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the esterification of pentaerythritol with 3-mercaptobutyric acid. The reaction is catalyzed by an acid catalyst such as methanesulfonic acid. The process involves mixing pentaerythritol, 3-mercaptobutyric acid, and the catalyst, followed by heating under reflux conditions. The reaction is monitored until the desired esterification is achieved, and the product is purified through vacuum filtration and washing steps .

Industrial Production Methods

Industrial production of pentaerythritol tetrakis(3-mercaptobutyrate) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tetrakis(3-mercaptobutyrate) undergoes various chemical reactions, primarily due to its thiol groups. These reactions include:

    Thiol-ene reactions: Reaction with alkenes to form polymeric networks.

    Oxidation: Formation of disulfides through oxidation of thiol groups.

    Substitution: Reaction with halides to form thioethers.

Common Reagents and Conditions

    Thiol-ene reactions: Typically carried out in the presence of a photoinitiator under UV light.

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Halides such as alkyl halides are used in the presence of a base.

Major Products

    Thiol-ene reactions: Polymeric networks with enhanced mechanical properties.

    Oxidation: Disulfides.

    Substitution: Thioethers.

Scientific Research Applications

Pentaerythritol tetrakis(3-mercaptobutyrate) has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymeric materials through thiol-ene click chemistry.

    Biology: Functionalization of biomolecules for targeted delivery and imaging.

    Medicine: Development of drug delivery systems and biocompatible materials.

    Industry: Production of adhesives, coatings, and sealants with enhanced properties.

Mechanism of Action

The mechanism of action of pentaerythritol tetrakis(3-mercaptobutyrate) is primarily based on its thiol groups. These groups can undergo various chemical reactions, leading to the formation of stable products. The thiol-ene reaction, for example, involves the addition of thiol groups to alkenes, forming strong covalent bonds and resulting in polymeric networks with desirable properties .

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetrakis(3-mercaptopropionate): Similar structure but with 3-mercaptopropionic acid instead of 3-mercaptobutyric acid.

    Trimethylolpropane tris(3-mercaptopropionate): Contains three thiol groups instead of four.

    Pentaerythritol tetraacrylate: Contains acrylate groups instead of thiol groups.

Uniqueness

Pentaerythritol tetrakis(3-mercaptobutyrate) is unique due to its four thiol groups, which provide multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in the synthesis of polymeric materials with enhanced properties.

Properties

CAS No.

31775-89-0

Molecular Formula

C21H36O8S4

Molecular Weight

544.8 g/mol

IUPAC Name

[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate

InChI

InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3

InChI Key

VTLHIRNKQSFSJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S

Origin of Product

United States

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